molecular formula C8H8N2O4 B1266634 (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone CAS No. 3741-24-0

(1,1'-Bipyrrolidine)-2,2',5,5'-tetrone

Cat. No.: B1266634
CAS No.: 3741-24-0
M. Wt: 196.16 g/mol
InChI Key: VEUBNMYWDIAMNQ-UHFFFAOYSA-N
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Description

(1,1’-Bipyrrolidine)-2,2’,5,5’-tetrone is a heterocyclic organic compound with the molecular formula C8H8N2O4. This compound is characterized by its two pyrrolidine rings connected through a central carbon-carbon bond, with each ring containing two ketone groups at the 2 and 5 positions. The presence of these ketone groups imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Bipyrrolidine)-2,2’,5,5’-tetrone typically involves the photodimerization of pyrrolidine. The process begins with the preparation of pyrrolidine, which is then subjected to photodimerization in the presence of mercury and UV light. The reaction mixture is heated to reflux for several days, after which the product is isolated through distillation and purification steps .

Industrial Production Methods: Industrial production of (1,1’-Bipyrrolidine)-2,2’,5,5’-tetrone follows similar synthetic routes but on a larger scale. The process involves the use of large photoreactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1,1’-Bipyrrolidine)-2,2’,5,5’-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1,1’-Bipyrrolidine)-2,2’,5,5’-tetrone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1’-Bipyrrolidine)-2,2’,5,5’-tetrone involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in catalysis. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(10)14/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUBNMYWDIAMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)N2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190850
Record name (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3741-24-0
Record name (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bisuccinimide
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Record name N,N'-Bisuccinimide
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Record name (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone
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Record name 1,1PR-BISUCCINIMIDE(N,NPR-BISUCCINIMIDYL)
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